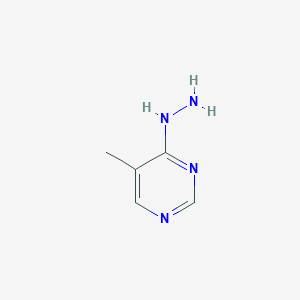

4-Hydrazinyl-5-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Science

Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring, is a cornerstone of chemical and biological sciences. nih.govprepchem.comnih.gov Its derivatives are ubiquitous in nature and form the structural basis for a multitude of biologically vital molecules. rsc.org Most notably, the pyrimidine framework is central to the nucleobases cytosine, thymine, and uracil, which are fundamental components of the nucleic acids DNA and RNA, the very blueprints of life. prepchem.com Beyond this central biological role, the pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous synthetic drugs with a wide spectrum of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antidepressant agents. rsc.org Its presence is also noted in essential vitamins like thiamine (B1217682) (Vitamin B1). prepchem.com The versatility of the pyrimidine ring allows for functionalization at various positions, making it a crucial building block for the development of novel compounds in pharmaceuticals, agrochemicals, and material science. nih.gov

Overview of Hydrazine (B178648) Derivatives in Organic Synthesis and Medicinal Chemistry

Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. nepjol.infoencyclopedia.pub This feature imparts unique chemical reactivity, making them invaluable reagents and building blocks in organic synthesis. nepjol.infonih.gov As potent nucleophiles, hydrazines readily react with electrophilic compounds, a property that is extensively exploited in the synthesis of a vast array of heterocyclic systems. nepjol.info Condensation reactions with dicarbonyl compounds, for instance, provide a classic and reliable route to five-membered heterocycles like pyrazoles. youtube.com Furthermore, hydrazine derivatives are key precursors for the synthesis of triazoles, pyridazines, and other nitrogen-containing ring systems. nepjol.infonih.gov

In the realm of medicinal chemistry, the hydrazine motif is present in a number of therapeutic agents. nih.govknmu.edu.ua The inclusion of a hydrazine or hydrazone (-NHN=CH-) group can confer a range of biological activities, including antimicrobial, anticonvulsant, antidepressant, and antitumor properties. This has led to considerable interest in synthesizing and evaluating new hydrazine-containing compounds for drug discovery. knmu.edu.ua

Research Context of 4-Hydrazinyl-5-methylpyrimidine as a Molecular Scaffold

This compound emerges as a compound of significant interest due to the combination of the stable, biologically relevant pyrimidine core and the synthetically versatile hydrazinyl group. This structure is not typically viewed as a final product with a direct application, but rather as a strategic intermediate or a molecular scaffold—a foundational structure upon which more complex molecules with specific functions can be built. rsc.org

The primary utility of this compound in research lies in its potential for constructing fused heterocyclic systems. The hydrazinyl moiety is a reactive handle that can participate in a variety of cyclization and condensation reactions. By reacting with appropriate bifunctional electrophiles, the hydrazinyl group can be elaborated into new rings fused to or substituted on the pyrimidine core. This allows chemists to systematically modify the structure and explore the chemical space around the pyrimidine scaffold.

For example, the reaction of a hydrazinylpyrimidine with a 1,3-dicarbonyl compound is a well-established method for the synthesis of pyrazolyl-pyrimidines. youtube.com Similarly, reactions with compounds containing activated triple bonds or other suitable precursors can lead to the formation of triazolopyrimidines, a class of compounds often investigated for their biological activities. nepjol.info The table below illustrates some of the fundamental reactions that a hydrazinyl group can undergo, highlighting the synthetic potential of this compound.

| Reagent Type | Resulting Heterocycle | Reaction Name/Type |

| 1,3-Diketones | Pyrazole (B372694) | Knorr Pyrazole Synthesis |

| β-Ketoesters | Pyrazolone | Pyrazolone Synthesis |

| α,β-Unsaturated Nitriles | Aminopyrazole | Cyclocondensation |

| Orthoesters/Formic Acid | 1,2,4-Triazole | Triazole Synthesis |

| Isothiocyanates | Triazolethione | Cyclization |

| Dithiocarbazinate & Hydrazine | 1,2,4-Triazole | Cyclization |

The methyl group at the 5-position of the pyrimidine ring also influences the electronic properties and steric environment of the molecule, which can affect its reactivity and the properties of the resulting derivatives. The strategic placement of this group can be used to fine-tune the biological activity or physical properties of the final compounds.

The following table lists some of the important heterocyclic systems that are accessible from hydrazine derivatives, further underscoring the role of this compound as a valuable starting material.

| Heterocyclic System | Precursor for Hydrazine Reaction | Significance |

| Pyrazoles | 1,3-Dicarbonyl compounds | Core of many pharmaceuticals and agrochemicals. |

| 1,2,4-Triazoles | Carboxylic acid derivatives, CS₂, etc. | Found in antifungal and other medicinal agents. |

| Pyridazines | α,β-Unsaturated carbonyls, 1,4-dicarbonyls | Biologically active, used in drug development. |

| Indazoles | o-Halobenzaldehydes or ketones | Important pharmacophore in drug discovery. |

| 1,3,4-Oxadiazoles | Acyl chlorides followed by cyclization | Exhibit a wide range of biological activities. |

In essence, the academic and research interest in this compound is driven by its capacity to serve as a versatile and efficient entry point to a wide array of more complex and potentially bioactive heterocyclic compounds. Its study is a testament to the broader chemical principle of using simple, well-defined molecular scaffolds to generate molecular diversity and to probe for novel functions.

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBOISNQVVOLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydrazinyl 5 Methylpyrimidine and Its Analogues

Classical Synthetic Routes to Pyrimidine (B1678525) Hydrazines

Traditional methods for the synthesis of pyrimidine hydrazines, including 4-hydrazinyl-5-methylpyrimidine, have been well-established in organic chemistry. These routes typically involve nucleophilic substitution, ring formation through cyclization, or the convergence of multiple components in a single reaction vessel.

Nucleophilic Substitution Reactions for Hydrazinyl Group Introduction

A primary and straightforward method for introducing a hydrazinyl group onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a suitable leaving group, typically a halogen, from the pyrimidine core by hydrazine (B178648). The pyrimidine ring's electron-deficient nature, caused by the two nitrogen atoms, facilitates this type of substitution, especially at the 2, 4, and 6 positions. wikipedia.orgslideshare.net

For the synthesis of this compound, a common precursor is a 4-halo-5-methylpyrimidine, such as 4-chloro-5-methylpyrimidine (B1314200). The reaction is generally carried out by treating the halogenated pyrimidine with hydrazine hydrate (B1144303), which serves as the nucleophile. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring, leading to the substitution of the halogen and the formation of the desired product. One documented synthesis involves treating 2-chloro-4-methyl-pyrimidine with hydrazine hydrate to produce 2-hydrazino-4-amino-5-methyl-pyrimidine, showcasing a similar substitution pattern. prepchem.com

The reactivity of the pyrimidine ring towards nucleophiles can be further enhanced by quaternization of one of the ring nitrogen atoms, which makes the ring more susceptible to attack. wur.nl While this specific application to this compound is not detailed, it represents a general principle in pyrimidine chemistry.

Table 1: Examples of Nucleophilic Substitution for Hydrazinylpyrimidine Synthesis

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-chloro-4-methyl-pyrimidine | Hydrazine hydrate | 100°C, 1.5 hours | 2-hydrazino-4-amino-5-methyl-pyrimidine | prepchem.com |

| Halogenated pyrimidines | Peptides with amino groups | Solid-phase | Macrocyclic peptidomimetics | nih.gov |

| 5-bromo-2,4-dichloro-6-methylpyrimidine | Alkyl-2-phenylhydrazinecarbodithioates, then hydrazine | Ethanol | Pyrimido[4,5-e] rasayanjournal.co.inbenthamdirect.comnih.govthiadiazin-7-yl]hydrazines | iau.iriau.ir |

Cyclization Strategies for Pyrimidine Ring Formation

The fundamental synthesis of the pyrimidine ring itself involves the cyclization of a three-carbon component with a compound containing an N-C-N fragment. wikipedia.org A classic and widely used method is the reaction of β-dicarbonyl compounds with amidines. In the context of synthesizing this compound analogues, this could involve the condensation of a suitably substituted three-carbon unit with an amidine, followed by subsequent modification to introduce the hydrazinyl group.

For instance, the Pinner synthesis, a historical method, involves the condensation of ethyl acetoacetate (B1235776) with amidines to form pyrimidine derivatives. wikipedia.org While a direct one-step synthesis of this compound via cyclization is less common, the pyrimidine core is often constructed first, followed by functional group interconversion to introduce the hydrazinyl moiety. The synthesis of dihydroorotate (B8406146), a pyrimidine derivative, occurs through the cyclization of carbamoyl-L-aspartate, demonstrating a biological parallel to these chemical ring-closing reactions. umich.edu

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. rasayanjournal.co.inbenthamdirect.comnih.govingentaconnect.com These "green" approaches aim to reduce waste, shorten reaction times, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives. foliamedica.bg

For instance, the synthesis of fused 1,2,4-triazines, which can involve pyrimidine precursors, has been achieved efficiently under microwave irradiation. mdpi.com A method for synthesizing 5,6-substituted-3-hydrazinyl-1,2,4-triazines utilizes a microwave-assisted, one-pot, three-step reaction, highlighting the potential for synthesizing hydrazinyl-containing heterocycles. chemistryviews.org The synthesis of pyrimido[4,5-e] rasayanjournal.co.inbenthamdirect.comnih.govthiadiazin-7-yl]hydrazines has also been reported using microwave assistance, demonstrating its applicability to complex heterocyclic systems containing a pyrimidine core. iau.iriau.ir

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of tetrahydropyrimidine (B8763341) derivatives | 20-24 hours, reflux | 22-24 minutes | foliamedica.bg |

| Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | 2 hours, reflux, 62% yield | 2 minutes, 98% yield | mdpi.com |

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. rasayanjournal.co.in This approach minimizes the use of often volatile and hazardous organic solvents, reducing environmental impact and simplifying product purification.

Solvent-free methods have been effectively used in the synthesis of pyrimidine analogues. For example, the synthesis of pyrido[2,3-d]pyrimidines has been achieved with high yields using a nanocatalyst under solvent-free conditions. nih.gov Similarly, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has been described under solvent-free microwave irradiation, yielding a nearly quantitative outcome in a very short reaction time. mdpi.com These examples underscore the potential for developing efficient and environmentally benign syntheses of this compound and related compounds by eliminating the need for traditional solvents.

Ultrasound Irradiation Techniques

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving process efficiency. nih.gov This method, often referred to as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. nih.gov These conditions can dramatically enhance reaction rates, often leading to significantly reduced reaction times and increased product yields compared to conventional heating methods. nih.govnih.gov

In the context of heterocyclic chemistry, ultrasound-assisted synthesis has been successfully employed for the production of various pyrimidine derivatives. researchgate.netnih.gov The primary advantages observed are shorter reaction times (often minutes instead of hours), higher yields, greater product purity, and simpler workup procedures. nih.govbeilstein-archives.org These green chemistry benefits make it an attractive alternative to traditional synthetic routes. nih.govresearchgate.net

Research has demonstrated the efficacy of ultrasound in synthesizing pyrimidine-2-thione derivatives from chalcones and thiourea, with high yields achieved in just 20-30 minutes of sonication. researchgate.net Similarly, the synthesis of hydrazine carboxamides has been shown to be much faster and more productive under ultrasonic irradiation compared to conventional methods. nih.gov While specific studies focusing exclusively on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided results, the principles and demonstrated success in the synthesis of analogous pyrimidines and hydrazines strongly support its applicability. nih.govresearchgate.nettandfonline.com For instance, a comparison between conventional and sonochemical methods for preparing novel pyrimidine derivatives showed a sharp reduction in reaction times and a general increase in yields with ultrasound. beilstein-archives.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Pyrimidine Derivatives

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative | Conventional | 8-12 hours | Moderate | beilstein-archives.org |

| Pyrimidine Derivative | Ultrasound (300 W) | 6-30 minutes | 80-92% | beilstein-archives.org |

| Triazole Derivatives | Conventional | 10-36 hours | Moderate | nih.gov |

| Triazole Derivatives | Ultrasound (45-55°C) | 39-80 minutes | 65-80% | nih.gov |

| Pyrimidine-2-thiones | Conventional | Several hours | Moderate | researchgate.net |

This table presents generalized data from studies on related heterocyclic compounds to illustrate the advantages of ultrasound irradiation.

Catalytic Methods in Pyrimidine Hydrazine Synthesis

Catalysis plays a pivotal role in the synthesis of pyrimidine derivatives, offering pathways to higher efficiency, selectivity, and milder reaction conditions. mdpi.com A wide array of catalysts, including metal complexes, nanocatalysts, and organocatalysts, have been developed for constructing the pyrimidine core and its analogues. mdpi.comnih.gov

Metal-based catalysts are prominent in pyrimidine synthesis. Copper(II) triflate has been effectively used as a reusable catalyst in the three-component condensation reaction to form dihydropyrimidinones. bu.edu.eg Nickel and copper acetylacetonate (B107027) [Ni(acac)2, Cu(acac)2] have been shown to catalyze a one-pot synthesis of highly functionalized pyrimidines from β-dicarbonyl compounds and cyanogen (B1215507) under ambient conditions. unipd.it Gold complexes have also been employed to catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles, yielding 4-aminopyrimidines. mdpi.comresearchgate.net More recently, iridium and manganese complexes have been utilized in four-component reactions of amidines and alcohols to produce pyrimidines through a hydrogen auto-transfer mechanism. mdpi.com

Nanocatalysts offer advantages such as high surface area and ease of recovery. Zinc oxide (ZnO) nanoparticles have been used to catalyze the five-component synthesis of pyrazolo-fused pyrido[2,3-d]pyrimidine-diones, which involve hydrazine hydrate as a key reactant. mdpi.com Magnetically recoverable nanocatalysts are particularly advantageous for green synthesis, as they can be easily separated from the reaction mixture using an external magnet and reused, minimizing waste. nih.gov

Organocatalysts provide a metal-free alternative. Trityl chloride (TrCl) has been reported as an efficient, neutral homogeneous organocatalyst for the multicomponent synthesis of pyrimido[4,5-b]quinolines under mild conditions. nih.gov Furthermore, β-cyclodextrin, a recyclable and non-toxic material, has been used as a catalyst for pyrimidine synthesis in aqueous media. mdpi.com

Table 2: Catalysts in the Synthesis of Pyrimidine Derivatives and Analogues

| Catalyst | Reaction Type | Key Reactants | Solvent | Advantage | Reference |

|---|---|---|---|---|---|

| Copper (II) Triflate | Three-component condensation | Benzaldehyde, Ethyl Acetoacetate, Urea | Acetonitrile | Reusable catalyst, high yield | bu.edu.eg |

| Nano ZnO / L-proline | Five-component reaction | Hydrazine hydrate, Ethyl acetoacetate, etc. | Water | Green catalysis, high yield | mdpi.com |

| Trityl Chloride (TrCl) | Multicomponent cyclization | Aldehydes, Dimedone, Aminouracil | Chloroform | Neutral, mild conditions | nih.gov |

| β-Cyclodextrin | [3+1+1+1] condensation | Aldehydes, Ammonium acetate, 1,3-Diketones | Water | Recyclable, non-toxic | mdpi.com |

On-Water Synthesis Protocols

The use of water as a solvent for organic reactions represents a significant advancement in green chemistry. nih.gov "On-water" synthesis often leads to remarkable rate accelerations and improved selectivity compared to reactions in organic solvents or under solvent-free conditions. These protocols are environmentally benign, cost-effective, and simplify product isolation. researchgate.netnih.gov

The synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been successfully achieved in aqueous media. mdpi.commdpi.com For instance, a high-yield, one-pot synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, which involves the reaction of hydrazine hydrate with other components, is efficiently catalyzed by nano ZnO and L-proline in water. mdpi.com Another study reports a regioselective, multi-component synthesis of benzo[c]pyrazolo nih.govnaphthyridines through an "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. nih.gov This method proceeds in good to excellent yields without the need for a catalyst. nih.gov

The synthesis of hydrazine carboxamides, structurally related to the target compound, has been efficiently performed using ultrasonic irradiation in a water-glycerol solvent system, highlighting a combination of green techniques. nih.gov The formation of the pyrimidine ring itself has been achieved using trifluoroacetic acid (TFA) as a catalyst in water, followed by an aldol (B89426) condensation to yield the final products. mdpi.com These examples underscore the feasibility and advantages of employing water as a solvent for the synthesis of complex nitrogen-containing heterocycles like this compound.

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are paramount in the synthesis of substituted pyrimidines to ensure the formation of the desired isomer and avoid complex product mixtures. The pyrimidine ring has multiple reactive sites, and controlling the position of substituent introduction is a significant synthetic challenge.

Regioselectivity is often dictated by the nature of the precursors and the reaction mechanism. In the classical synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, the substitution pattern of the final product is directly determined by the structure of the starting materials. organic-chemistry.orgyoutube.com For the synthesis of this compound, a common and highly regioselective strategy involves the nucleophilic aromatic substitution of a precursor with a good leaving group, such as a chlorine atom, at the C4 position. The reaction of a 4-chloro-5-methylpyrimidine with hydrazine hydrate selectively yields the 4-hydrazinyl product due to the high reactivity of the C4 position towards nucleophilic attack. researchgate.netgoogle.com

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For instance, when synthesizing derivatives of this compound, the hydrazinyl group itself is a potent nucleophile. Protecting group strategies may be necessary to prevent undesired side reactions at the hydrazinyl moiety while performing modifications elsewhere on the molecule. Conversely, the high nucleophilicity of the hydrazinyl group can be exploited to selectively form hydrazones by condensation with aldehydes or ketones, a common derivatization pathway. nih.govnih.gov

Modern synthetic methods offer enhanced control over selectivity. A chiral phosphoric acid-catalyzed reaction has been developed for the highly chemo-, site-, and enantioselective para-addition of anilines to cyclic thioimidates, demonstrating the power of catalysis in controlling complex selectivities. acs.org Similarly, ultrasound-assisted synthesis has been noted to improve selectivity in some cases compared to conventional techniques. researchgate.netnih.gov The development of new chemo- and regioselective methods is a continuing area of research, aiming to provide efficient and precise access to complex molecules like functionalized pyrimidines. mdpi.com

Precursor Chemistry in this compound Derivatization

The synthesis and derivatization of this compound rely on the strategic selection and manipulation of appropriate precursor molecules. The construction of the core pyrimidine ring is typically achieved through the condensation of a three-carbon unit with a nitrogen-containing binucleophile. bu.edu.eg

A common route to the 5-methylpyrimidine (B16526) scaffold involves starting with a β-dicarbonyl compound like acetylacetone (B45752) or its derivatives, which provides the C-C-C backbone. youtube.com This is condensed with a source for the N-C-N fragment, such as urea, thiourea, or guanidine (B92328). bu.edu.eg To obtain the specific 4-hydrazinyl substitution, a multi-step sequence is generally employed. A key precursor is often a 4-halo-5-methylpyrimidine, most commonly 4-chloro-5-methylpyrimidine. This intermediate is readily synthesized from a corresponding 4-hydroxypyrimidine (B43898) (or its tautomer, a pyrimidin-4-one) using a chlorinating agent like phosphorus oxychloride (POCl₃). beilstein-archives.orggoogle.com

Once the 4-chloro-5-methylpyrimidine precursor is obtained, the hydrazinyl group is introduced via a nucleophilic aromatic substitution reaction with hydrazine hydrate (N₂H₄·H₂O). researchgate.netgoogle.comprepchem.com This reaction is typically efficient and highly regioselective for the C4 position.

Synthetic Scheme Outline:

Ring Formation: Condensation of a 1,3-dicarbonyl precursor (e.g., a derivative of ethyl acetoacetate) with an amidine, urea, or guanidine to form a 4-hydroxy-5-methylpyrimidine (B101695) derivative.

Activation: Conversion of the hydroxyl group at C4 to a better leaving group, typically by chlorination with POCl₃ to yield 4-chloro-5-methylpyrimidine. google.com

Hydrazinolysis: Substitution of the chlorine atom with hydrazine hydrate to afford the final this compound. researchgate.netprepchem.com

Derivatization of this compound often utilizes the reactivity of the hydrazinyl group. This group can readily react with various electrophiles. For example:

Hydrazone Formation: Condensation with aldehydes or ketones to form the corresponding hydrazone derivatives. nih.govnih.gov

Cyclization Reactions: The hydrazinyl group can be used as a building block to construct fused heterocyclic rings, such as triazolopyrimidines or pyrazolopyrimidines, by reacting with reagents containing two electrophilic sites (e.g., acetylacetone, triethyl orthoformate). researchgate.net

Chemical Reactivity and Derivatization Strategies of 4 Hydrazinyl 5 Methylpyrimidine

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl substituent is a key functional group that dictates a significant portion of the reactivity of 4-hydrazinyl-5-methylpyrimidine. This moiety can participate in a variety of reactions, including condensations, cyclizations, and reductions.

Condensation Reactions with Carbonyl Compounds: Hydrazone Formation

The reaction of this compound with various carbonyl compounds, such as aldehydes and ketones, readily forms the corresponding hydrazones. This condensation reaction is a fundamental transformation, often serving as a preliminary step for the synthesis of more complex heterocyclic systems. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction conditions for hydrazone formation are typically mild, often involving refluxing the reactants in a suitable solvent like ethanol. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further chemical modifications.

Table 1: Examples of Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Reaction Conditions | Product (Hydrazone) | Reference |

| 5-Nitro-furan-2-aldehyde | Water/Methanol, Room Temp, 1h | 2-((5-nitrofuran-2-yl)methylene)-1-(4-amino-5-methylpyrimidin-2-yl)hydrazine | nih.gov |

| Acetylacetone (B45752) | Neat, Reflux | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylpyrimidine | mdpi.com |

| Ethyl acetoacetate (B1235776) | Ethanol, Reflux | Ethyl 3-((5-methylpyrimidin-4-yl)hydrazono)butanoate | mdpi.com |

Oxidative Cyclization Reactions

Hydrazones derived from this compound are valuable precursors for the synthesis of fused heterocyclic systems through oxidative cyclization reactions. A prominent example is the formation of pyrazolo[3,4-d]pyrimidines, which are recognized for their significant biological activities. libretexts.orgosi.lv This transformation can be achieved using various oxidizing agents. For instance, the oxidative cyclization of pyrimidinylhydrazones using iodobenzene (B50100) diacetate (IBD) in dichloromethane (B109758) leads to the formation of researchgate.netelsevierpure.comorganicchemistrydata.orgtriazolo[4,3-c]pyrimidine derivatives, which can then rearrange to the more stable researchgate.netelsevierpure.comorganicchemistrydata.orgtriazolo[1,5-c]pyrimidines. elsevierpure.com

Another common strategy involves the intramolecular cyclization of hydrazones formed from reactions with β-dicarbonyl compounds. For example, the condensation of a 4-hydrazinopyrimidine derivative with acetylacetone can directly yield a pyrazolylpyrimidine. mdpi.com These cyclization reactions are pivotal in creating diverse molecular scaffolds for various applications, including medicinal chemistry.

Table 2: Examples of Oxidative Cyclization Reactions

| Starting Material (Hydrazone) | Oxidizing Agent/Conditions | Fused Heterocyclic Product | Reference |

| 6-chloro-4-pyrimidinylhydrazones | Iodobenzene diacetate (IBD), CH2Cl2 | researchgate.netelsevierpure.comorganicchemistrydata.orgtriazolo[1,5-c]pyrimidines | elsevierpure.com |

| 4-hydrazinylquinolin-2(1H)-ones | Pyridine, Reflux (autoxidation) | Pyridazino[4,3-c:5,6-c′]diquinolines | d-nb.info |

| 2-pyridylhydrazones | N-Chlorosuccinimide (NCS), DMF, 0 °C | researchgate.netelsevierpure.comorganicchemistrydata.orgtriazolo[4,3-a]pyridines |

Reduction Reactions

The reduction of the hydrazinyl group in this compound is a less documented transformation in the available literature for this specific compound. In general, the reduction of hydrazines can lead to the formation of the corresponding amines. Catalytic hydrogenation is a common method for such reductions, often employing catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source. d-nb.inforesearchgate.net For instance, catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) as a hydrogen donor in the presence of a metal catalyst is a known method for reducing various functional groups. d-nb.inforesearchgate.net

Pyrimidine (B1678525) Ring Modifications

The pyrimidine ring in this compound can also undergo chemical modifications, although the presence of the electron-donating hydrazinyl and methyl groups influences its reactivity towards electrophilic and nucleophilic attack.

Nucleophilic Substitution Reactions on the Pyrimidine Core

The synthesis of this compound itself often proceeds via a nucleophilic aromatic substitution reaction. Typically, a 4-chloro-5-methylpyrimidine (B1314200) is reacted with hydrazine hydrate, where the hydrazine acts as the nucleophile, displacing the chloride leaving group. semanticscholar.orgyoutube.com This reaction is a common and efficient method for introducing the hydrazinyl group onto the pyrimidine ring.

The reactivity of the pyrimidine ring towards nucleophiles is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the electron-donating nature of the substituents makes further nucleophilic substitution on the ring less favorable unless other activating groups are present.

Electrophilic Aromatic Substitution Reactions

The pyrimidine ring is generally considered to be electron-deficient and therefore, is not highly susceptible to electrophilic aromatic substitution (EAS) reactions. nih.gov The presence of activating groups, such as the hydrazinyl and methyl groups in this compound, can increase the electron density of the ring, potentially making EAS reactions more feasible. The most likely position for electrophilic attack would be the C-6 position, which is activated by the ortho- and para-directing hydrazinyl group and the ortho-directing methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. However, specific examples of these reactions being carried out on this compound are not well-documented in the surveyed scientific literature. The nitration of pyrimidine derivatives, for instance, often requires harsh conditions and can lead to a mixture of products or ring degradation. researchgate.net Halogenation of pyrimidine-based nucleosides at the C-5 position has been achieved using N-halosuccinimides. elsevierpure.com However, the application of such methods to this compound has not been specifically reported.

Chelation and Coordination Chemistry with Metal Centers

A thorough review of scientific databases reveals a significant gap in the literature regarding the chelation and coordination chemistry of this compound with metal centers. There are no specific studies detailing the synthesis, isolation, and characterization of its metal complexes. While the coordination chemistry of other pyrimidine and hydrazine derivatives is well-documented, this information cannot be directly extrapolated to this compound without experimental verification, and to do so would be scientifically unsound.

In principle, this compound has the potential to act as a ligand, utilizing the lone pairs of electrons on its nitrogen atoms to coordinate with metal ions. The possible coordination modes could involve the nitrogen atoms of the pyrimidine ring and/or the hydrazinyl group. However, the lack of empirical data prevents a detailed discussion of its ligating behavior.

Future research in this area would be necessary to elucidate the following:

The specific coordination modes of this compound with various transition and main group metals.

The stability and formation constants of the resulting metal complexes.

The spectroscopic (IR, UV-Vis, NMR) and magnetic properties of these complexes.

The solid-state structures, as determined by single-crystal X-ray diffraction, which would provide definitive information on bond lengths, bond angles, and coordination geometries.

Without such foundational research, a meaningful and accurate discourse on the coordination chemistry of this compound cannot be constructed.

Table 1: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atom(s) | Possible Coordination Mode |

| Pyrimidine Ring | N1, N3 | Monodentate or Bridging |

| Hydrazinyl Group | -NHNH2 | Monodentate or Bidentate (Chelating) |

This table is a theoretical representation of potential coordination sites and has not been experimentally confirmed for this compound.

Table 2: Hypothetical Spectroscopic Data for a Metal Complex of this compound

| Spectroscopic Technique | Hypothetical Shift/Change upon Coordination | Information Gained |

| FT-IR | Shift in ν(N-H) and ring vibration frequencies. | Indication of nitrogen atom involvement in coordination. |

| ¹H NMR | Shift in the chemical shifts of protons near the coordination site. | Identification of the ligand's coordination site. |

| UV-Vis | Appearance of new charge-transfer bands. | Information on the electronic structure of the complex. |

This table presents hypothetical data for illustrative purposes only. No experimental data for metal complexes of this compound is currently available.

Spectroscopic and Structural Elucidation of 4 Hydrazinyl 5 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in 4-Hydrazinyl-5-methylpyrimidine and its derivatives can be determined.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the pyrimidine (B1678525) ring, the methyl group protons, and the protons of the hydrazinyl group will each resonate at characteristic chemical shifts.

The protons on the pyrimidine ring (H2 and H6) are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 9.0 ppm. The exact chemical shift will be influenced by the electronic effects of the hydrazinyl and methyl substituents. The methyl group (CH₃) attached to the C5 position will give rise to a singlet in the upfield region, generally around δ 2.0-2.5 ppm.

The hydrazinyl (-NHNH₂) protons are often observed as broad singlets due to quadrupole broadening and chemical exchange. The NH and NH₂ protons may appear as separate signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. Typically, these signals can be found in a wide range from δ 4.0 to δ 8.0 ppm and can be confirmed by D₂O exchange, where the signals disappear upon addition of a drop of deuterium (B1214612) oxide.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.0 - 8.5 | Singlet |

| H6 | 8.2 - 8.7 | Singlet |

| CH₃ | 2.0 - 2.5 | Singlet |

| NH | 4.0 - 6.0 (broad) | Singlet |

| NH₂ | 6.0 - 8.0 (broad) | Singlet |

¹³C NMR for Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region, typically between δ 140 and 170 ppm. The C4 carbon, being attached to the electronegative nitrogen of the hydrazinyl group, is expected to be significantly deshielded. The C5 carbon, bearing the methyl group, will also have a characteristic chemical shift in this region. The C2 and C6 carbons will have chemical shifts influenced by the ring nitrogens. The methyl carbon will appear in the upfield region, typically around δ 10-20 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C4 | ~165 |

| C5 | ~110 |

| C6 | ~155 |

| CH₃ | 10 - 20 |

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between coupled protons, although in the case of this compound with mostly singlet signals in the aromatic region, its utility might be more focused on identifying long-range couplings. An HSQC spectrum is invaluable as it correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C NMR spectra. For instance, the signal for the methyl protons in the ¹H NMR spectrum will correlate with the methyl carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the hydrazinyl group is expected around 1600 cm⁻¹. researchgate.netresearchgate.netijirset.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Hydrazinyl (-NH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Pyrimidine Ring | C=N and C=C Stretch | 1400 - 1650 |

| Hydrazinyl (-NH₂) | N-H Bend | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the aromatic system. For pyrimidine derivatives, absorption maxima are often observed around 260-280 nm. nih.govnih.gov The presence of the hydrazinyl and methyl groups as substituents on the pyrimidine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrimidine molecule. The specific solvent used can also influence the position and intensity of the absorption bands. For instance, a substituted pyrimidine derivative was monitored at 275 nm. nih.govnih.gov More complex pyrimidine derivatives can show multiple absorption bands. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation of pyrimidine derivatives in the mass spectrometer often involves the characteristic loss of small neutral molecules such as HCN and N₂. acs.orgsapub.org For this compound, the initial fragmentation might involve the loss of the hydrazinyl group or parts of it (e.g., NH₂, N₂H₃). The subsequent fragmentation would likely involve the cleavage of the pyrimidine ring, leading to a series of fragment ions that can provide valuable information for structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like hydrazinylpyrimidine derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For hydrazinylpyrimidine derivatives, fragmentation is expected to occur at the weaker bonds, such as the N-N bond of the hydrazinyl group and through characteristic cleavages of the pyrimidine ring. Studies on related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyrimido-quinolines, have demonstrated that cross-ring fragmentations are common. nih.gov The nature and position of substituents on the pyrimidine ring can significantly influence the fragmentation pathways. nih.gov

For instance, in a related compound, 5-fluoro-4-hydrazino-2-methoxypyrimidine, the gas chromatography-mass spectrometry (GC-MS) data reveals a prominent molecular ion peak, which is characteristic of this class of compounds. The fragmentation pattern would be influenced by the presence of the fluoro and methoxy (B1213986) groups.

Table 1: Illustrative ESI-MS Data for a 4-Hydrazinylpyrimidine (B2547379) Derivative

| Compound | Molecular Formula | Ion | m/z of Major Peaks |

| 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C₅H₇FN₄O | [M]⁺ | 158, 113, 58 nih.gov |

This table is illustrative and based on data for a related derivative due to the absence of specific ESI-MS fragmentation data for this compound in the searched literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion to several decimal places. This high precision allows for the calculation of a unique elemental formula, as the mass defect (the difference between the exact mass and the nominal mass) is unique for each combination of atoms.

For this compound, HRMS would be employed to confirm its elemental composition of C₅H₈N₄. The theoretically calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.

For example, the exact mass of the related compound 5-fluoro-4-hydrazino-2-methoxypyrimidine has been reported, showcasing the level of precision offered by this technique.

Table 2: Illustrative HRMS Data

The theoretical exact mass for this compound is calculated, while the value for the derivative is as reported in literature sources. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Another related compound, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, crystallizes with two nearly identical molecules in the asymmetric unit, forming a dimer through N—H⋯N hydrogen bonds. researchgate.net The hydrazino groups in these molecules are turned towards the pyrazole (B372694) rings. researchgate.net

Based on these findings, it is anticipated that this compound would also exhibit a planar or near-planar geometry, with the crystal structure being significantly influenced by intermolecular hydrogen bonding involving the hydrazinyl group and the nitrogen atoms of the pyrimidine ring.

Table 3: Representative Crystallographic Data for a 4-Hydrazinylpyrimidine Derivative

| Parameter | 4-Hydrazino-2-(methylsulfanyl)pyrimidine (B1355289) nih.gov |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1435.21 (4) |

| Z | 8 |

This table presents data for a closely related derivative to illustrate the type of information obtained from X-ray crystallography.

Computational and Theoretical Studies on 4 Hydrazinyl 5 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. mdpi.commdpi.com For pyrimidine (B1678525) derivatives, DFT studies have been employed to understand their electronic properties and reactivity. researchgate.net Such analyses for 4-Hydrazinyl-5-methylpyrimidine would elucidate the regions of the molecule that are electron-rich or -poor, providing clues about its chemical behavior.

Ab Initio and Semi-Empirical Methods for Molecular Geometry and Energetics

Ab initio and semi-empirical methods are computational techniques used to determine the three-dimensional arrangement of atoms in a molecule (molecular geometry) and its relative energy. nih.gov Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, while semi-empirical methods incorporate some experimental parameters to simplify calculations, making them faster for larger molecules. nih.gov These methods could be used to predict the most stable conformation of this compound and to calculate its thermodynamic properties.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational tools used to predict how a small molecule (ligand) interacts with a large molecule, typically a protein. These methods are crucial in drug discovery and design.

Ligand-Protein Interaction Analysis

Molecular docking simulations can predict the preferred orientation of a ligand when it binds to a protein target. sciensage.info This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net For pyrimidine derivatives, docking studies have been used to understand their binding modes with various enzymes and receptors. nih.govnih.govkingston.ac.uk In the case of this compound, such studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Binding Affinity Predictions

Beyond just the binding mode, molecular simulations can also be used to estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. This is often expressed as a binding energy value. nih.gov These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. While no specific binding affinity predictions have been reported for this compound, this would be a critical step in evaluating its potential as a bioactive compound.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.netnih.gov Numerous QSAR studies have been conducted on pyrimidine derivatives to guide the design of more potent and selective molecules. nih.govresearchgate.netnih.gov A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activities to build a predictive model. Such models can reveal the influence of the hydrazinyl and methyl groups on the pyrimidine core's activity. mdpi.comacs.org

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemical research. Density Functional Theory (DFT) is a particularly prominent method for investigating the potential energy surfaces of reactions involving heterocyclic compounds like pyrimidines. These studies can predict transition states, intermediates, and the energetic barriers of a reaction, thereby providing a detailed molecular-level picture of the transformation.

For pyrimidine derivatives, computational studies have successfully unraveled the mechanisms of various reactions, including substitutions, cyclizations, and enzyme-catalyzed transformations. For instance, theoretical investigations into the synthesis of pyrido[2,3-d]pyrimidines have detailed the multi-step reaction pathways, including Knoevenagel condensation and Michael addition. nih.gov These studies often calculate the Gibbs free energy profiles to determine the most favorable reaction pathway. nih.gov

A hypothetical computational study on a reaction involving this compound, for example, its acylation or condensation with a carbonyl compound, would likely proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactants, products, and all conceivable intermediates and transition states would be optimized using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). asianjournalofphysics.com

Frequency Calculations: These calculations would be performed to confirm the nature of the optimized structures. Reactants, products, and intermediates are expected to have no imaginary frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations at a higher level of theory can be performed on the optimized geometries to obtain more accurate energy values. The inclusion of solvent effects, often through a polarizable continuum model (PCM), is crucial for reactions carried out in solution.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the intended reactant and product, an IRC calculation is typically performed.

Through this approach, key thermodynamic and kinetic parameters for the reaction of this compound could be determined, offering predictive insights into its reactivity. For example, the tautomeric equilibrium between different forms of the molecule, which can significantly influence its reaction pathways, can be assessed by comparing their relative energies. asianjournalofphysics.com

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Step

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State 1 | +15.2 | +18.5 |

| Intermediate | -5.4 | -3.1 |

| Transition State 2 | +10.8 | +13.2 |

| Products | -12.7 | -10.9 |

This table presents hypothetical data to illustrate the type of information obtained from computational reaction mechanism studies. The values are not from a specific study on this compound.

Supramolecular Assembly and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in the solid state is governed by a complex interplay of non-covalent interactions. Understanding this supramolecular assembly is critical for controlling the physical properties of materials, such as solubility and crystal morphology. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystalline environment.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the surface is located at the point where the electron density of the molecule contributes equally to the total electron density as all other molecules in the crystal. By mapping properties like the normalized contact distance () onto this surface, one can identify regions of significant intermolecular contacts. Red spots on the map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

In a hypothetical crystal structure of this compound, the hydrazinyl group (-NHNH2) and the pyrimidine ring nitrogens would be expected to be major participants in hydrogen bonding. The methyl group could engage in weaker C-H···π or C-H···N interactions. Hirshfeld surface analysis would allow for the visualization and quantification of these interactions.

Table 2: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrimidine Derivative

| Contact Type | Contribution (%) |

| H···H | 51.6 |

| C···H/H···C | 23.0 |

| N···H/H···N | 15.8 |

| S···H/H···S | 8.5 |

| C···C | 0.6 |

| C···N/N···C | 0.3 |

This data is adapted from a study on 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine and serves as an illustrative example of the quantitative data obtained from Hirshfeld surface analysis. mdpi.com

The analysis would reveal the relative importance of different interactions in stabilizing the crystal lattice. For instance, a high percentage of N···H/H···N contacts would confirm the significance of hydrogen bonding in the supramolecular assembly of this compound. This understanding is crucial for crystal engineering and the development of new solid forms of the compound with desired properties.

Research on Biological Activity Mechanisms of 4 Hydrazinyl 5 Methylpyrimidine Derivatives in Vitro

Enzyme Inhibition Mechanisms

Derivatives of 4-hydrazinyl-5-methylpyrimidine, particularly those converted into pyrimidine-hydrazone structures, have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. The specific substitutions on the hydrazone and pyrimidine (B1678525) core significantly influence the potency and selectivity of these compounds against different enzymes.

Kinase Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Pyrimidine-hydrazone derivatives have shown significant potential as kinase inhibitors.

Research into a novel series of biarylhydrazone derivatives identified a pyrimidine-containing compound, WIN 41662, as a potent inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase. nih.gov This compound was found to inhibit the autophosphorylation of the PDGF receptor in human vascular smooth muscle cells with a half-maximal inhibitory concentration (IC₅₀) of 60 nM. nih.gov Kinetic studies revealed that the inhibition is competitive with respect to ATP, with a calculated inhibitor constant (Ki) of 15 ± 5 nM. nih.gov The compound demonstrated considerable selectivity, being approximately 500-fold more potent against the PDGF receptor tyrosine kinase than against the p56lck tyrosine kinase. nih.gov

Furthermore, pyrimidine-hydrazone conjugates have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. nih.gov Certain synthesized derivatives displayed significant antiproliferative activity against cancer cell lines, with IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 cells. nih.gov Other studies have identified pyrimidine-based compounds as potent inhibitors of Focal Adhesion Kinase (FAK), with one derivative showing an IC₅₀ of 27.4 nM for FAK inhibition and a strong antiproliferative effect on MDA-MB-231 triple-negative breast cancer cells. nih.gov

| Derivative Class/Compound | Target Kinase | IC₅₀ Value | Cell Line/System | Citation |

| Biarylhydrazone (WIN 41662) | PDGF Receptor | 60 nM | hVSMC | nih.gov |

| Pyrimidine-Hydrazone Conjugate | EGFR | 0.87 - 12.91 µM | MCF-7 | nih.gov |

| Pyrimidine-based Derivative (72) | FAK | 27.4 nM | Enzyme Assay | nih.gov |

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are essential for the life cycles of many pathogens, making them attractive drug targets. While the hydrazone functional group is a known pharmacophore for protease inhibition, specific in vitro inhibitory data for this compound derivatives is less prevalent in the literature compared to other enzyme targets.

However, computational studies have highlighted their potential. Molecular dynamics simulations have identified that scaffolds containing fused pyrimidine, hydrazone, and biphenyl (B1667301) cores possess a favorable interaction profile with key amino acid residues in the active sites of proteases, such as ALA-50, GLN-200, PHE-193, and PHE-279. iict.res.inrfmtn.fr These in silico findings suggest that the pyrimidine-hydrazone framework can be a promising starting point for the design of novel protease inhibitors, though further in vitro validation is required. iict.res.inrfmtn.fr

DNA Gyrase Inhibition

DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a well-established target for antibacterial agents. nih.gov The inhibition of this enzyme leads to the disruption of bacterial DNA topology and ultimately cell death. ekb.eg

The potential of pyrimidine-hydrazone derivatives as DNA gyrase inhibitors has been explored primarily through molecular docking studies. These computational analyses predict the binding affinity and interaction patterns of the compounds within the enzyme's active site. For instance, studies on quinazolinone derivatives, which feature a fused pyrimidine ring, containing an acid hydrazide core showed effective interaction with key residues like GLU50, ASN46, GLY77, and ASP136 of the DNA gyrase enzyme. researchgate.net Similarly, docking studies of certain pyrimidine hydrazone derivatives against DNA gyrase have been performed to rationalize their antimicrobial activity. sruc.ac.uk While these in silico results are promising and suggest a plausible mechanism of action, comprehensive in vitro IC₅₀ data for this compound derivatives against purified DNA gyrase are not widely reported in the reviewed literature.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of AChE are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Recent research has demonstrated the potential of pyrimidine-hydrazone derivatives as effective AChE inhibitors. A study focusing on a new series of hydrazone derivatives bearing a pyrimidine ring identified compounds with significant inhibitory activity. Notably, compound 3d from this series showed remarkable inhibition of AChE with an IC₅₀ value of 20.15 ± 0.44 µM. This same compound was also an effective inhibitor of butyrylcholinesterase (BChE), a related enzyme, with an IC₅₀ of 36.42 ± 0.73 µM, which was more potent than the standard drug galantamine (IC₅₀ = 45.54 ± 0.18 µM) in the same assay. Molecular docking studies supported these findings, indicating that the aromatic ring of the pyrimidine derivatives plays an active role in π-π stacking interactions within the enzyme's active site, while electron-donating groups form strong hydrogen bonds.

| Compound | Target Enzyme | IC₅₀ Value (µM) | Standard Drug | Standard IC₅₀ (µM) | Citation |

| Pyrimidine-Hydrazone 3d | AChE | 20.15 ± 0.44 | Galantamine | 4.82 ± 0.75 | |

| Pyrimidine-Hydrazone 3d | BChE | 36.42 ± 0.73 | Galantamine | 45.54 ± 0.18 |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects.

Pyrimidine derivatives have been investigated as COX inhibitors. One study reported a newly synthesized pyrimidine derivative, compound 7 , that exhibited preferential COX-2 inhibitory potency with an IC₅₀ value of 0.53 µM and a COX-2 selectivity index of 10.07, making it more potent than the reference drug meloxicam. researchgate.net Another report highlighted a pyrimidine-hydrazone derivative, compound 17 , which showed a good selectivity index of 11.1 for COX-1/COX-2 inhibition in vitro. science.gov These findings underscore the potential of the pyrimidine-hydrazone scaffold in developing selective anti-inflammatory agents.

| Compound/Derivative | Target Enzyme | IC₅₀ Value (µM) | Selectivity Index (COX-1/COX-2) | Citation |

| Pyrimidine Derivative 7 | COX-2 | 0.53 | 10.07 | researchgate.net |

| Pyrimidine-Hydrazone 17 | COX-1/COX-2 | Not Specified | 11.1 | science.gov |

Receptor Interaction Studies

Based on the surveyed scientific literature, the primary research focus for this compound derivatives and related pyrimidine-hydrazones has been on their mechanisms of enzyme inhibition. Studies have detailed interactions with the active sites of various enzymes, such as kinases, cholinesterases, and cyclooxygenases.

Interactions with receptor tyrosine kinases, like the PDGF receptor, have been well-documented and are mechanistically classified under enzyme inhibition. nih.gov However, data regarding the direct binding and functional modulation of other major classes of pharmacological receptors—such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, or nuclear receptors—by this compound derivatives are not prominently available in the reviewed literature. Research into the use of pyrimidine-hydrazone ligands for the self-assembly of metallo-supramolecular structures through metal ion coordination has been conducted, but this falls outside the scope of classical biological receptor interactions. researchgate.net Therefore, enzyme inhibition remains the most extensively characterized biological activity mechanism for this class of compounds in vitro.

Molecular Target Identification and Validation

The therapeutic efficacy of any compound is intrinsically linked to its interaction with specific molecular targets within the cell. For derivatives of the this compound framework, in vitro studies have implicated several key proteins in their mechanism of action, primarily in the realm of oncology.

Research into compounds with a similar 6-hydrazinyl-pyrimidine core has demonstrated significant antiproliferative activity against various cancer cell lines. While the precise molecular targets for these specific compounds were not fully elucidated in the referenced study, the potent cytotoxicity suggests interaction with crucial cellular machinery involved in cell growth and proliferation. nih.gov

Furthermore, broader studies on pyrimidine derivatives have successfully identified and validated specific molecular targets. For instance, a series of aminopyrimidine derivatives were designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer. The most promising of these compounds demonstrated high inhibitory activity against the EGFRL858R/T790M mutant, a common source of drug resistance. nih.gov This highlights the potential for pyrimidine-based scaffolds to be tailored for specific kinase inhibition.

Another area of investigation for related pyrimidine structures involves the inhibition of Focal Adhesion Kinase (FAK). Derivatives of 2,4-diarylaminopyrimidine hydrazone have been shown to be potent FAK inhibitors. Current time information in Bangalore, IN. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival, making it a valuable target in cancer therapy. The validation of FAK as a target for these pyrimidine hydrazone derivatives was confirmed through in vitro enzymatic assays. Current time information in Bangalore, IN.

These findings collectively suggest that the this compound scaffold and its derivatives likely exert their biological effects through the inhibition of key protein kinases involved in cancer cell signaling. The primary molecular targets identified for structurally related compounds are detailed in the table below.

| Derivative Class | Molecular Target | Significance of Target |

| Aminopyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | A receptor tyrosine kinase often mutated in non-small cell lung cancer, driving tumor growth. |

| 2,4-Diarylaminopyrimidine Hydrazone Derivatives | Focal Adhesion Kinase (FAK) | A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. |

Structure-Based Drug Design Principles Applied to this compound Derivatives

The principles of structure-based drug design are pivotal in optimizing the potency and selectivity of lead compounds. This approach relies on understanding the three-dimensional structure of the molecular target and using this information to design molecules that bind with high affinity and specificity.

In the development of aminopyrimidine derivatives as EGFR inhibitors, a strategy of "collocation" was employed. This involved designing compounds that could effectively bind to the mutated EGFRT790M kinase. nih.gov The design was guided by the binding mode of known inhibitors, leading to the synthesis of a non-covalently bound reversible inhibitor with high potency. nih.gov This exemplifies how understanding the target's binding site can inform the rational design of new, effective inhibitors.

For the 2,4-diarylaminopyrimidine hydrazone derivatives targeting FAK, molecular docking studies were instrumental. These computational simulations predicted that the compounds could bind effectively to the FAK kinase domain. Current time information in Bangalore, IN. The design strategy involved the synthesis of a series of derivatives with various substitutions to explore the structure-activity relationship (SAR). This systematic modification of the chemical structure is a cornerstone of structure-based drug design, allowing for the identification of key chemical features that enhance binding and inhibitory activity.

While specific structure-based design studies on this compound itself are not extensively documented in the available literature, the approaches used for analogous pyrimidine derivatives provide a clear blueprint for future research. The key would be to obtain the crystal structure of this compound derivatives in complex with their putative molecular targets. This would allow for the precise mapping of binding interactions and guide the rational design of next-generation compounds with improved pharmacological profiles.

Cellular Pathway Modulation (In Vitro Models)

The interaction of a compound with its molecular target ultimately translates into the modulation of cellular pathways, leading to a physiological response. In vitro cell-based assays are crucial for elucidating these effects.

Derivatives of 6-hydrazinyl-pyrimidine have demonstrated potent antiproliferative activity in various cancer cell lines. For instance, compound 5j, a 6-hydrazinyl-2,4-bismorpholino pyrimidine derivative, exhibited IC50 values in the nanomolar to low micromolar range against H460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov This broad-spectrum antiproliferative activity points towards the modulation of fundamental pathways involved in cell cycle progression and survival.

| Cell Line | Cell Type | Compound 5j IC50 (µM) |

| H460 | Non-small cell lung cancer | 0.05 |

| HT-29 | Colorectal adenocarcinoma | 6.31 |

| MDA-MB-231 | Triple-negative breast cancer | 6.50 |

More detailed mechanistic studies on related pyrimidine derivatives have provided deeper insights into pathway modulation. The aminopyrimidine derivative A12, an EGFR inhibitor, was shown to effectively inhibit cell migration and promote apoptosis in H1975 lung cancer cells. nih.gov This indicates that beyond simply halting proliferation, these compounds can trigger programmed cell death, a highly desirable outcome in cancer therapy.

Similarly, the FAK inhibitor, compound 14f, a 2,4-diarylaminopyrimidine hydrazone derivative, was found to inhibit the phosphorylation of FAK at multiple sites (Tyr397, Tyr576/577, and Tyr925) in TPC-1 thyroid cancer cells. Current time information in Bangalore, IN. This inhibition of FAK phosphorylation disrupts downstream signaling pathways, leading to the observed inhibition of cell proliferation and migration. Current time information in Bangalore, IN.

Applications of 4 Hydrazinyl 5 Methylpyrimidine in Medicinal Chemistry Research and Agrochemicals

Development of Potential Therapeutic Agents

The pyrimidine (B1678525) nucleus is a fundamental component of DNA and RNA, making pyrimidine analogues a rich area of investigation for therapeutic agents that can interfere with cellular processes. The use of 4-Hydrazinyl-5-methylpyrimidine as a starting material allows for the creation of novel compounds with a range of potential medicinal applications.

In the field of oncology, this compound is an important intermediate for synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which have shown significant anticancer potential in preclinical studies. nih.govnih.govresearchgate.net The synthesis typically involves the reaction of the hydrazinylpyrimidine with β-dicarbonyl compounds. These resulting pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells. researchgate.net

For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated cytotoxic effects against several human cancer cell lines. researchgate.netresearchgate.net Research has shown that specific substitutions on the fused ring system can lead to potent and selective inhibition of cancer-related enzymes. researchgate.net Another class of compounds derived from hydrazinylpyrimidines, the nih.govnih.govnih.govtriazolo[4,5-d]pyrimidines, have also been evaluated for their antiproliferative activities. One such derivative, compound 34 , showed a potent inhibitory effect on the PC3 prostate cancer cell line with an IC₅₀ value of 26.25 nM and was found to induce apoptosis and suppress EGFR expression. nih.gov

| Compound Class | Derived Compound Example | Cancer Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|---|

| nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine-hydrazone | Compound 34 | PC3 (Prostate) | 26.25 nM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Not Specified | MCF-7 (Breast) | Moderate to High Activity | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | Not Specified | HCT-116 (Colon) | Moderate to High Activity | nih.gov |

The structural motif of pyrimidine is essential for developing new antimicrobial agents. This compound can be used to synthesize pyrazolo[1,5-a]pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) derivatives that have been screened for antimicrobial properties. nih.govnih.gov Studies have shown that certain fused pyrazole (B372694) derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, novel pyrimido[4,5-d]pyrimidine-2,7-dithione derivatives containing a hydrazino group were synthesized and showed potent inhibitory action against a panel of Gram-positive bacteria. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their broad-spectrum antimicrobial activity. nih.gov

| Compound Class | Target Organism Type | Reported Activity | Reference |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine-dithiones | Gram-positive bacteria | Potent inhibitory action | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Gram-positive bacteria, Gram-negative bacteria, Fungi | Variable inhibitory activity | nih.gov |

The hydrazinyl group is a key functional group in the synthesis of nucleoside analogues and other heterocyclic systems with potential antiviral activity. nih.gov Triazolopyrimidine derivatives, which can be synthesized from hydrazinylpyrimidine precursors, have been investigated as antiviral agents. mdpi.comresearchgate.net These compounds are of interest as they are bioisosteres of purines and can interfere with viral replication processes. mdpi.com For example, research into nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines has identified compounds with activity against influenza viruses. mdpi.com Furthermore, pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated, with some showing remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

While a less explored area for this specific precursor, pyrimidine derivatives are known to possess anti-inflammatory properties. Research into related structures suggests potential applications. For example, derivatives of 2-hydrazinyl-dihydropyrimidine have been evaluated for anti-inflammatory action, with one lead compound showing significant inhibition of edema in preclinical models. researchgate.net Other research has focused on pyrazole and imidazopyrazole hybrids, which have demonstrated the ability to reduce the production of reactive oxygen species (ROS) in neutrophils, a key component of the inflammatory response. researchgate.net The synthesis of these compounds can involve hydrazine-based intermediates, highlighting a potential, though less direct, application pathway for this compound in developing anti-inflammatory agents. researchgate.net

Tuberculosis remains a significant global health threat, and the search for new drugs is ongoing. Hydrazone derivatives, formed by reacting hydrazines with aldehydes or ketones, are a well-established class of compounds with antitubercular activity. nih.govnih.gov While direct studies using this compound are not prominent, it serves as a potential starting point for creating novel hydrazones. For instance, a series of 4-quinolylhydrazones were synthesized from 4-quinolylhydrazine and showed interesting antitubercular properties against Mycobacterium tuberculosis H37Rv. nih.gov Other studies have identified N-substituted pyrazoline derivatives with potent activity against INH-resistant M. tuberculosis, with one compound demonstrating a minimum inhibitory concentration (MIC) of 0.96 µg/mL. nih.gov

Agrochemical Research Applications